molecular formula C22H20N6 B11326873 8,9-Dimethyl-2-(3-methylphenyl)-7-(3-methyl-2-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine

8,9-Dimethyl-2-(3-methylphenyl)-7-(3-methyl-2-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine

Cat. No.: B11326873
M. Wt: 368.4 g/mol
InChI Key: YUUMLAPVNCPPMM-UHFFFAOYSA-N
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Description

8,9-Dimethyl-2-(3-methylphenyl)-7-(3-methyl-2-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine is a complex organic compound with a unique structure that combines multiple aromatic rings and heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,9-Dimethyl-2-(3-methylphenyl)-7-(3-methyl-2-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine core, followed by the introduction of the dimethyl, methylphenyl, and methylpyridyl substituents. Common reagents used in these reactions include various halogenated compounds, organometallic reagents, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Reaction conditions are carefully controlled to minimize by-products and ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

8,9-Dimethyl-2-(3-methylphenyl)-7-(3-methyl-2-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenated compounds, organometallic reagents, and various catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

8,9-Dimethyl-2-(3-methylphenyl)-7-(3-methyl-2-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, or antimicrobial effects.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 8,9-Dimethyl-2-(3-methylphenyl)-7-(3-methyl-2-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine: The core structure without the dimethyl, methylphenyl, and methylpyridyl substituents.

    2-(3-methylphenyl)-7-(3-methyl-2-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine: Similar structure but lacking the dimethyl groups.

    8,9-Dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine: Similar structure but lacking the methylphenyl and methylpyridyl substituents.

Uniqueness

The uniqueness of 8,9-Dimethyl-2-(3-methylphenyl)-7-(3-methyl-2-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H20N6

Molecular Weight

368.4 g/mol

IUPAC Name

11,12-dimethyl-4-(3-methylphenyl)-10-(3-methylpyridin-2-yl)-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C22H20N6/c1-13-7-5-9-17(11-13)19-25-22-18-15(3)16(4)28(20-14(2)8-6-10-23-20)21(18)24-12-27(22)26-19/h5-12H,1-4H3

InChI Key

YUUMLAPVNCPPMM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NN3C=NC4=C(C3=N2)C(=C(N4C5=C(C=CC=N5)C)C)C

Origin of Product

United States

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